molecular formula C10H12F3N B12965013 1-(3,4,5-Trifluorophenyl)butan-1-amine

1-(3,4,5-Trifluorophenyl)butan-1-amine

Cat. No.: B12965013
M. Wt: 203.20 g/mol
InChI Key: RJHSAWZMFNBBDZ-UHFFFAOYSA-N
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Description

1-(3,4,5-Trifluorophenyl)butan-1-amine is a fluorinated aromatic amine characterized by a butan-1-amine backbone substituted with a 3,4,5-trifluorophenyl group at the C1 position. Its molecular formula is C₁₀H₁₁F₃N, with a molecular weight of 206.20 g/mol. The compound’s structure combines lipophilic fluorine atoms with a flexible aliphatic chain, making it a candidate for medicinal chemistry applications, particularly as a kinesin spindle protein (KSP) inhibitor due to structural similarities to triphenylbutanamine derivatives reported in anti-tumor studies .

  • Nucleophilic substitution or reductive amination to introduce the trifluorophenyl group.
  • Use of trityl-protecting groups or Grignard reagents for chain elongation .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

1-(3,4,5-trifluorophenyl)butan-1-amine

InChI

InChI=1S/C10H12F3N/c1-2-3-9(14)6-4-7(11)10(13)8(12)5-6/h4-5,9H,2-3,14H2,1H3

InChI Key

RJHSAWZMFNBBDZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC(=C(C(=C1)F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trifluorophenyl)butan-1-amine typically involves the reaction of 3,4,5-trifluorobenzaldehyde with butylamine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the amine group .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or biocatalysis. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trifluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

1-(3,4,5-Trifluorophenyl)butan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trifluorophenyl)butan-1-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, influencing various biochemical pathways. This interaction can modulate enzyme activity, receptor signaling, and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3,4,5-Trifluorophenyl)butan-1-amine with structurally related amines, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound (Target) C₁₀H₁₁F₃N 206.20 3,4,5-Trifluorophenyl, butan-1-amine High lipophilicity; potential KSP inhibition
4,4,4-Trifluoro-N-methyl-1-(3-methylphenyl)butan-1-amine C₁₂H₁₆F₃N 231.26 3-Methylphenyl, N-methyl, butan-1-amine Increased steric bulk; enhanced metabolic stability due to N-methylation
1-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride C₈H₉ClF₃N 233.61 3,4,5-Trifluorophenyl, ethan-1-amine, HCl salt Higher solubility; shorter chain limits conformational flexibility
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine C₁₆H₁₅F₃NO 306.29 4-Methoxyphenyl, 4-CF₃-phenyl, ethan-1-amine Electron-rich substituents; possible redox activity

Key Comparative Insights:

Substituent Effects: The 3,4,5-trifluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated phenyl or methylphenyl analogues (e.g., ). Fluorine atoms also improve binding affinity to hydrophobic enzyme pockets, as seen in KSP inhibitors . N-methylation in the analogue from reduces hydrogen-bonding capacity but increases lipophilicity and resistance to oxidative deamination.

Chain Length and Flexibility :

  • The butan-1-amine chain in the target compound provides greater conformational flexibility compared to the shorter ethan-1-amine backbone in . This flexibility may optimize interactions with protein targets like KSP .
  • The ethan-1-amine derivative () benefits from hydrochloride salt formation, enhancing aqueous solubility but limiting its ability to penetrate lipid membranes .

Electronic and Steric Properties: The 4-methoxyphenyl and 4-trifluoromethylphenyl groups in introduce contrasting electronic effects: methoxy is electron-donating, while CF₃ is electron-withdrawing. Such differences may influence redox behavior or metabolic pathways .

Biological Relevance :

  • Triphenylbutanamine derivatives () demonstrate anti-tumor activity via KSP inhibition. The target compound’s trifluorophenyl group may mimic phenyl interactions in these systems while offering improved pharmacokinetics due to fluorine’s metabolic stability .
  • The ethan-1-amine hydrochloride () is likely used as a pharmaceutical intermediate, where solubility and crystallinity are prioritized over target binding .

Research Findings and Implications

  • Synthetic Challenges : Fluorinated aryl amines often require specialized reagents (e.g., Balz-Schiemann reaction for fluorination) or protective strategies to avoid defluorination .
  • ADME Profiling: Acid stability at pH 1 (as tested in ) is critical for oral bioavailability. The target compound’s trifluorophenyl group may resist protonation, enhancing gastric stability compared to non-fluorinated analogues .
  • Structure-Activity Relationships (SAR) : Longer aliphatic chains (butanamine vs. ethanamine) correlate with improved target engagement in hydrophobic binding pockets, as observed in KSP inhibitors .

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